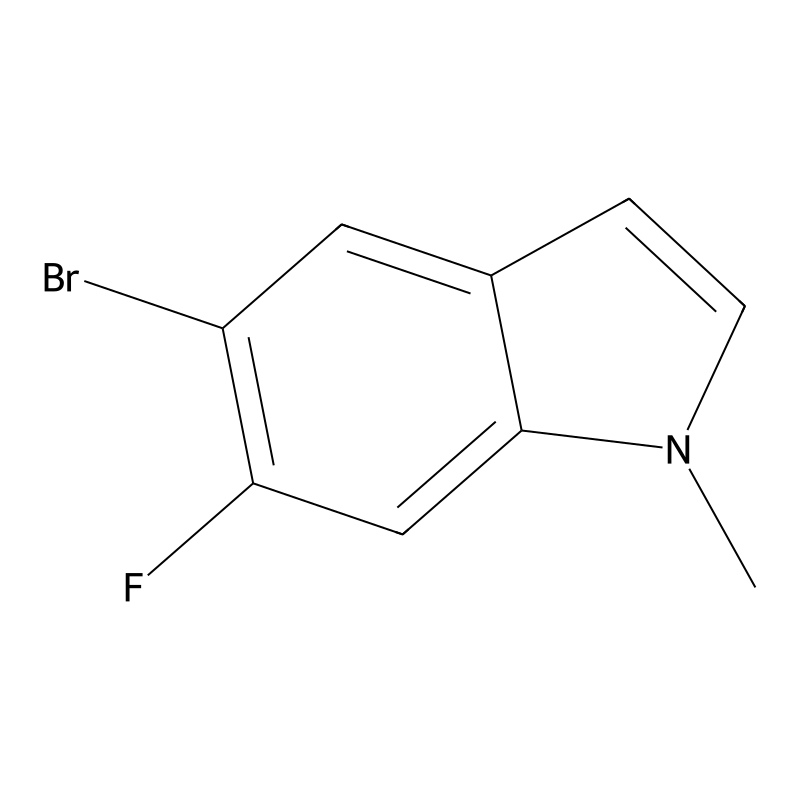

5-Bromo-6-fluoro-1-methyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Intermediate

Due to the presence of a reactive indole ring system, it is possible that 5-Bromo-6-fluoro-1-methyl-1H-indole could serve as a chemical intermediate in the synthesis of more complex molecules. Indole rings are found in many biologically active molecules, and the incorporation of fluorine and bromine atoms can alter the properties of the final product PubChem, 5-bromo-6-fluoro-1H-indole: .

Future Research

Given the lack of specific information, 5-Bromo-6-fluoro-1-methyl-1H-indole might be a relatively new compound. It is possible that researchers are currently investigating its potential applications in medicinal chemistry, materials science, or other fields.

Further Exploration:

Here are some resources that you can explore to learn more about 5-Bromo-6-fluoro-1-methyl-1H-indole and potentially discover new research related to it:

- Scientific databases like PubChem PubChem, 5-bromo-6-fluoro-1H-indole: or SciFinder might offer more information on the synthesis or biological properties of this compound.

- Patent databases may reveal industrial applications of 5-Bromo-6-fluoro-1-methyl-1H-indole.

- Scholarly search engines can help you identify recent research articles that mention this compound.

5-Bromo-6-fluoro-1-methyl-1H-indole is a fluorinated heterocyclic compound with the molecular formula CHBrFN and a molecular weight of approximately 228.061 Da. This compound features a five-membered indole ring structure, characterized by the presence of a bromine atom at the fifth position and a fluorine atom at the sixth position, along with a methyl group at the first position of the indole moiety. The unique combination of these substituents contributes to its chemical properties and biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

The chemical reactivity of 5-Bromo-6-fluoro-1-methyl-1H-indole can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution, where electrophiles can attack the aromatic system.

- Condensation Reactions: The presence of the methyl group allows for potential condensation reactions with carbonyl compounds, leading to the formation of more complex structures.

These reactions are pivotal for synthesizing derivatives that may exhibit enhanced biological activities or novel properties .

Research indicates that 5-Bromo-6-fluoro-1-methyl-1H-indole and its derivatives possess significant biological activities:

- Antitumor Activity: Compounds related to this indole derivative have shown promising antitumor properties in various studies, suggesting potential applications in cancer therapy.

- Serotonin Receptor Antagonism: Certain derivatives are recognized for their ability to antagonize serotonin receptors, which could be beneficial in treating cognitive disorders such as Alzheimer's disease.

- Antimicrobial and Anti-inflammatory Effects: Indole derivatives have been studied for their antimicrobial and anti-inflammatory properties, indicating their potential use in treating infections and inflammatory conditions.

The synthesis of 5-Bromo-6-fluoro-1-methyl-1H-indole can be achieved through several methods:

- Bromination and Fluorination: Starting from 1-methylindole, bromination can be performed using bromine or brominating agents followed by fluorination using sources like potassium fluoride.

- Cyclization Reactions: Various cyclization strategies can be employed to form the indole structure from simpler precursors.

- Ionic Liquid-Assisted Synthesis: Recent studies have explored ionic liquids as solvents for synthesizing indoles, providing advantages such as higher yields and reduced environmental impact .

These methods highlight the versatility in synthesizing this compound while optimizing yield and purity.

5-Bromo-6-fluoro-1-methyl-1H-indole has several applications:

- Pharmaceutical Development: Its derivatives are being explored for their potential as therapeutic agents against cancer and cognitive disorders.

- Material Science: The unique properties of this compound make it suitable for developing new materials with specific electronic or optical characteristics.

- Biological Research: As a tool compound, it aids in understanding biochemical pathways involving serotonin receptors and other targets .

Interaction studies involving 5-Bromo-6-fluoro-1-methyl-1H-indole focus on its binding affinity to various biological targets. These studies often employ techniques like:

- Molecular Docking: To predict how the compound interacts with specific receptors or enzymes.

- In Vitro Assays: To evaluate biological effects on cell lines or isolated proteins.

Such studies are crucial for elucidating the mechanisms behind its biological activities and guiding further drug development efforts .

When comparing 5-Bromo-6-fluoro-1-methyl-1H-indole with similar compounds, several notable derivatives emerge:

| Compound Name | Similarity | Key Differences |

|---|---|---|

| 5-Bromo-4-fluoro-2-methyl-1H-indole | 0.98 | Different positioning of fluorine |

| 7-Bromo-6-fluoro-2-methylquinoline | 0.92 | Quinoline structure |

| 5-Bromo-6-fluoro-2-methylquinoline | 0.90 | Quinoline structure |

| 5-Bromo-6,7-difluoro-2-methyl-1H-indole | 0.89 | Additional fluorine substituent |

| 8-Bromo-7-fluoro-2-methylquinoline | 0.88 | Different position of bromine |

These compounds exhibit varying degrees of biological activity and structural characteristics that differentiate them from 5-Bromo-6-fluoro-1-methyl-1H-indole, emphasizing its unique profile in medicinal chemistry and biological research .

Physical State and Appearance

5-Bromo-6-fluoro-1-methyl-1H-indole is a heterocyclic organic compound that exists as a solid at room temperature . Based on the physicochemical properties of structurally related compounds, this compound is expected to exhibit a crystalline or powder form typical of halogenated indole derivatives [2]. The compound features a characteristic indole ring system with bromine and fluorine substituents that contribute to its distinct physical properties .

The molecular structure comprises a bicyclic indole core with specific substitution patterns: a bromine atom at the 5-position, a fluorine atom at the 6-position, and a methyl group attached to the nitrogen atom at the 1-position . This substitution pattern results in a compound with molecular formula C₉H₇BrFN and a molecular weight of 228.06 g/mol .

Table 1: Basic Molecular Properties of 5-Bromo-6-fluoro-1-methyl-1H-indole

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrFN |

| Molecular Weight | 228.06 g/mol |

| CAS Number | 1642565-58-9 |

| IUPAC Name | 5-bromo-6-fluoro-1-methyl-1H-indole |

| Physical State | Solid |

| Appearance | Crystalline powder (predicted) |

Melting Point and Boiling Point Determination

While specific melting and boiling point data for 5-Bromo-6-fluoro-1-methyl-1H-indole are not extensively documented in the literature, comparative analysis with structurally related compounds provides valuable insights into the expected thermal properties [3]. The presence of both bromine and fluorine substituents significantly influences the intermolecular forces and consequently affects the melting and boiling points [3].

Based on thermal property data from related halogenated indole derivatives, 6-Bromo-5-fluoro-1H-indole exhibits a melting point range of 82-84°C [4] [5]. Similarly, 5-Bromo-1H-indole demonstrates a melting point of 89-92°C [6] [7] [8]. These data suggest that 5-Bromo-6-fluoro-1-methyl-1H-indole would likely exhibit a melting point within a comparable range, potentially influenced by the additional methyl substitution at the nitrogen position.

For boiling point determination, computational predictions based on structural analogues suggest that related compounds such as 5-Bromo-6-fluoro-1H-indole exhibit boiling points in the range of 315.9±22.0°C at 760 mmHg [9] . The additional methyl group in 5-Bromo-6-fluoro-1-methyl-1H-indole may slightly increase the boiling point due to increased molecular weight and van der Waals interactions [3].

Table 2: Thermal Properties Comparison with Related Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 5-Bromo-6-fluoro-1H-indole | Not available | Predicted: 315.9±22.0 | Predicted: 1.750±0.06 |

| 6-Bromo-5-fluoro-1H-indole | 82-84 | Predicted: 315.9±22.0 | Predicted: 1.750 |

| 5-Bromo-1H-indole | 89-92 | 228.5 (rough estimate) | 1.5466 (rough estimate) |

| 5-Bromo-6-methyl-1H-indole | Not available | Predicted: 320.1±22.0 | Predicted: 1.6±0.1 |

Solubility Profile in Various Solvents

The solubility characteristics of 5-Bromo-6-fluoro-1-methyl-1H-indole reflect the influence of both the aromatic indole core and the halogen substituents . Like many halogenated indole derivatives, the compound exhibits poor solubility in water due to its hydrophobic aromatic structure and the presence of halogen atoms [3]. The compound demonstrates enhanced solubility in organic solvents, particularly those with moderate to high polarity .

Based on solubility data for related compounds, 5-Bromo-6-fluoro-1H-indole shows limited water solubility but is soluble in organic solvents such as dimethyl sulfoxide, ethanol, and dichloromethane [12] . The presence of fluorine at the 6-position introduces additional electronic effects that may influence the compound's interaction with various solvents . The methyl group at the nitrogen position further contributes to the hydrophobic character of the molecule .

Experimental data for 5-Bromo-1H-indole indicates a calculated water solubility of approximately 126 mg/L [6], which provides a baseline for comparison. The additional fluorine substitution in 5-Bromo-6-fluoro-1-methyl-1H-indole would likely reduce water solubility further while maintaining good solubility in polar organic solvents .

Table 3: Solubility Properties of Related Compounds

| Compound | Water Solubility | Organic Solvents | Special Notes |

|---|---|---|---|

| 5-Bromo-6-fluoro-1H-indole | Limited (hydrophobic structure) | Soluble in DMSO, ethanol, dichloromethane | Fluorine substitution affects polarity |

| 5-Bromo-1H-indole | Limited (calculated: 126 mg/L) | Soluble in organic solvents | Established data available |

| 6-Bromo-5-fluoro-1H-indole | Limited (hydrophobic structure) | Soluble in organic solvents | Requires careful handling |

| General Indole Derivatives | Poor due to aromatic nature | Generally soluble in polar organic solvents | Halogen substituents reduce water solubility |

Partition Coefficient and Lipophilicity Measurements

The partition coefficient (LogP) and lipophilicity measurements for 5-Bromo-6-fluoro-1-methyl-1H-indole can be estimated based on data from structurally related compounds [16] [17]. These parameters are crucial for understanding the compound's behavior in biological systems and its potential pharmaceutical applications .

Experimental LogP values for related brominated indole derivatives demonstrate high lipophilicity characteristics. 5-Bromo-1H-indole exhibits an experimental LogP value of 3.00, while the predicted value using computational models is 2.94 [16] [17]. Similarly, 6-Bromo-1H-indole shows comparable LogP values of 3.00 (experimental) and 2.94 (predicted) [16] [17].

The presence of additional substituents affects the partition coefficient significantly. 5-Bromo-6-methyl-1H-indole shows a computed LogP value of 3.46, while 4-Bromo-5-methyl-1H-indole exhibits a LogP of 3.37 [18] [19]. These data suggest that 5-Bromo-6-fluoro-1-methyl-1H-indole would likely exhibit a LogP value in the range of 3.0-3.5, indicating high lipophilicity .

The fluorine substitution at the 6-position introduces electronic effects that may influence the partition coefficient, while the methyl group at the nitrogen position contributes to increased lipophilicity . The combination of these substituents results in a compound with significant lipophilic character, which has implications for membrane permeability and biological activity .

Table 5: Partition Coefficient Data for Related Compounds

| Compound | LogP (Experimental) | LogP (Predicted) | Method | Lipophilicity |

|---|---|---|---|---|

| 5-Bromo-1H-indole | 3.00 | 2.94 | Hansch et al. (1995) | High |

| 6-Bromo-1H-indole | 3.00 | 2.94 | Hansch et al. (1995) | High |

| 5-Bromo-6-methyl-1H-indole | 3.46 | Not available | Computed value | High |

| 4-Bromo-5-methyl-1H-indole | 3.37 | Not available | Computed value | High |